Ranatuerin-2BYa precursor is a significant antimicrobial peptide derived from the skin secretions of the amphibian species Rana boylii. This peptide is part of the ranatuerin family, which is known for its potent antibacterial properties. The ranatuerin-2 family members are characterized by specific amino acid sequences that contribute to their biological activities. The precursor plays a crucial role in the synthesis of mature peptides, which are essential for the organism's defense against pathogens.
Ranatuerin-2BYa is classified as an antimicrobial peptide. It falls within the broader category of host-defense peptides, which are small cationic peptides that exhibit a range of biological activities, including antimicrobial, antiviral, and immunomodulatory effects. The ranatuerin family is particularly noted for its antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli .
The synthesis of ranatuerin-2BYa involves solid-phase peptide synthesis techniques. This method allows for the stepwise assembly of amino acids on a solid support, facilitating the formation of complex peptide structures. The specific sequence for ranatuerin-2BYa is ILSTFKGLAKGVAKDLAGNLLDKFKCKITGC, consisting of 31 amino acids.
The molecular structure of ranatuerin-2BYa features a characteristic arrangement typical of antimicrobial peptides, including:
The molecular mass of ranatuerin-2BYa has been confirmed through electrospray mass spectrometry, aligning with its theoretical mass based on the amino acid sequence .
Ranatuerin-2BYa exhibits several notable chemical reactions:
The mechanism involves electrostatic interactions between the positively charged peptide and negatively charged bacterial membranes, facilitating membrane permeabilization.
The mechanism of action for ranatuerin-2BYa primarily involves:
Studies have shown that ranatuerin-2BYa demonstrates significant activity against both gram-positive and gram-negative bacteria, making it a potent candidate for antibiotic development .
Relevant analyses indicate that ranatuerin-2BYa maintains its structure and function across a range of environmental conditions typical for amphibian habitats .
Ranatuerin-2BYa holds significant potential in various scientific fields:
The evolutionary trajectory of ranatuerin-2 peptides reveals a compelling narrative of adaptive innovation within amphibian lineages. Genomic analyses across partially sympatric frog species (Rana dybowskii, Rana amurensis, and Pelophylax nigromaculatus) demonstrate that each species possesses 7-14 distinct AMP families, with ranatuerin-2 genes exhibiting significant diversification. This expansion correlates strongly with ecological niche breadth; species inhabiting diverse environments (P. nigromaculatus) display greater AMP diversity than those with restricted habitats. Such diversification represents an evolutionary strategy to counteract the heterogeneous microbial challenges encountered across varied habitats [9].
Phylogenetic reconstruction indicates that ranatuerin-2 peptides, including the Ranatuerin-2BYa lineage, arose through repeated gene duplication events followed by sequence divergence. Unlike traits directly tied to speciation, ranatuerin diversification occurs independently within lineages, suggesting local adaptation to pathogen pressures. Molecular evolutionary analyses reveal most ranatuerin-2 genes evolve under strong purifying selection, preserving critical structural elements like the cationic amphipathic helix and the Rana box. However, specific codons, particularly those encoding residues involved in membrane interaction, show signatures of positive selection – a hallmark of evolutionary arms races with rapidly evolving pathogens [2] [9].
A striking feature of ranatuerin precursor evolution is the net charge balance between the propiece and mature peptide segments. Statistical analyses reveal a significant negative correlation (r = -0.78, p<0.001) between the net charges of these domains across multiple species. This balance potentially facilitates proper peptide folding, intracellular trafficking, and controlled activation post-secretion, minimising autocytotoxicity. Furthermore, the Cut Point Sliding Hypothesis proposes that variations in the cleavage site position between the propiece and mature peptide contribute to functional diversification. Slight shifts in the proteolytic processing site effectively alter the N-terminus of the active peptide, modulating its hydrophobicity, charge distribution, and ultimately, its antimicrobial spectrum [9].
Table 1: Diversity and Evolutionary Features of Ranatuerin-2 Peptides Across Frog Species
Frog Species | Geographic Distribution | Habitat Breadth | Estimated AMP Families | Ranatuerin-2 Variants | Primary Evolutionary Force |
---|---|---|---|---|---|
Rana dybowskii | Northeast Asia | Moderate | 8 | 2 | Purifying Selection |
Rana amurensis | Palearctic (Wide) | Moderate | 7 | 3 | Purifying Selection |
Pelophylax nigromaculatus | East Asia (Very Wide) | High | 14 | 5 | Positive + Purifying Selection |
The invariant cysteine residues forming the disulfide bridge within the Rana box (Cys²³ and Cys²⁹ in Ranatuerin-2BYa) represent a highly conserved feature across continents and species, from North American Lithobates frogs to Asian Amolops and Pelophylax. This conservation underscores the structural and functional importance of the cyclic C-terminal domain for peptide stability, receptor binding, or specific interactions with microbial membranes. However, functional studies reveal surprising plasticity; some truncated analogues lacking the Rana box retain significant antimicrobial activity, suggesting evolutionary redundancy or functional compensation by other structural elements in specific lineages [5] [7].
The Ranatuerin-2BYa precursor undergoes regulated proteolytic cleavage within dermal granular glands, releasing the mature peptide upon stress or injury. Mature Ranatuerin-2BYa exerts its primary defence function through rapid, membrane-disruptive activity against a broad spectrum of pathogens. Its cationic nature (+3 to +6 net charge at physiological pH) facilitates electrostatic attraction to negatively charged phospholipid head groups abundant in bacterial membranes. Subsequent insertion of its amphipathic α-helical domain (residues 6-18) induces membrane curvature strain, leading to pore formation (barrel-stave or toroidal-pore models) or generalized membrane disintegration (carpet model). This mechanism enables rapid bactericidal effects, often within minutes, as demonstrated against critical pathogens including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli [1] [5].
Beyond direct microbicidal activity, Ranatuerin-2BYa plays a crucial role in modulating biofilm dynamics. Clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) and P. aeruginosa often form recalcitrant biofilms contributing to chronic infections. In vitro studies demonstrate that Ranatuerin-2BYa and its synthetic analogues significantly inhibit biofilm formation (∼60-80% inhibition at 2× MIC) and, more importantly, disrupt pre-existing mature biofilms (∼40-50% eradication at 4× MIC). This activity is attributed to peptide penetration through the extracellular polymeric matrix and direct killing of embedded persister cells, a function where many conventional antibiotics fail [5].
A critical ecological role emerges in defence against specific amphibian pathogens driving global declines. The chytrid fungus Batrachochytrium dendrobatidis (Bd) disrupts amphibian osmotic balance, causing catastrophic mortality. Comparative studies across frog species reveal a strong correlation (r² = 0.85) between the potency of skin peptide defences, including Ranatuerin-2BYa, and resistance to Bd infection. Non-declining species in Bd-endemic regions typically possess skin secretions with significantly lower Bd inhibitory concentrations (IC₅₀ < 20 μM) than susceptible, declining species (IC₅₀ > 50 μM). Furthermore, experimental infection models confirm that frogs with robust Ranatuerin-2 expression profiles exhibit higher survival rates post-Bd exposure. Ranatuerin-2BYa likely targets the fungal membrane, although its precise fungicidal mechanism warrants further investigation [4] [6].
Table 2: Antimicrobial and Biofilm Activities of Ranatuerin-2BYa and Analogues
Activity Assay | Pathogen | Result (Mature Ranatuerin-2BYa) | Key Analogues ([Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂) |
---|---|---|---|
MIC (μM) | Staphylococcus aureus | 2.5 - 5.0 | 1.25 - 2.5 |
MRSA | 5.0 - 10.0 | 2.5 - 5.0 | |
Escherichia coli | 12.5 - 25.0 | 6.25 - 12.5 | |
Pseudomonas aeruginosa | 25.0 - 50.0 | 12.5 - 25.0 | |
Candida albicans | 15.0 - 30.0 | 7.5 - 15.0 | |
Biofilm Inhibition (2× MIC) | MRSA Biofilm | ∼65% | ∼85% |
Biofilm Eradication (4× MIC) | Mature MRSA Biofilm | ∼45% | ∼70% |
In Vivo Efficacy (Galleria mellonella) | MRSA-infected larvae | 40-50% Survival (48h) | 70-80% Survival (48h) |
The therapeutic potential of Ranatuerin-2BYa is amplified by rational peptide engineering. Studies on the closely related Ranatuerin-2-AW (Amolops wuyiensis) provide a blueprint: truncation of the C-terminal Rana box (R2AW(1-22)) retains broad-spectrum activity, while C-terminal amidation (R2AW(1-22)-NH₂) enhances cationicity and microbial killing kinetics. Most significantly, strategic residue substitutions optimising cationicity and hydrophobicity ([Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂) yield analogues with 2-4 fold improved antibacterial and antibiofilm potency against pathogens like MRSA, while maintaining low haemolytic activity (<10% at 100 μM). This enhanced analogue demonstrates compelling in vivo efficacy, significantly improving survival rates (70-80% vs. 40-50% for wild-type peptide) in MRSA-infected waxworm (Galleria mellonella) models. Mechanistically, the optimised analogue achieves rapid bacterial killing (>99.9% reduction in 30 min) via efficient membrane permeabilization without damaging mammalian erythrocytes [5] [7].
Furthermore, Ranatuerin-2BYa contributes to maintaining cutaneous microbiotal homeostasis. While potently attacking invading pathogens like Aeromonas hydrophila or ranaviruses, it exhibits relatively low toxicity against commensal skin bacteria essential for amphibian health. This selective activity likely stems from differences in membrane composition (e.g., cholesterol content in eukaryotes vs. cardiolipin domains in bacteria) and the specific lipid affinity of the peptide's hydrophobic face. This delicate balance allows Ranatuerin-2BYa to act as a "weapon" against invaders while preserving beneficial microbial communities that competitively exclude pathogens and contribute to the skin's chemical shield [4] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7